Methyl 6-chlorobenzo[d]thiazole-2-carboxylate
Description
Contextualization of Benzothiazole (B30560) Core Structures in Heterocyclic Chemistry
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This aromatic scaffold is a cornerstone in the design and synthesis of a multitude of organic molecules with diverse applications. The inherent chemical properties of the benzothiazole nucleus, including its planarity and electron distribution, make it a versatile building block in the development of novel compounds. The presence of both nitrogen and sulfur atoms within the five-membered thiazole ring imparts unique reactivity and potential for various chemical transformations.
Significance of Carboxylate Functionality in Benzothiazole Derivatives
The introduction of a carboxylate group, specifically a methyl carboxylate at the 2-position of the benzothiazole ring, profoundly influences the molecule's electronic and steric properties. The ester functionality can act as a directing group in further chemical modifications and can participate in various reactions, including hydrolysis, amidation, and reduction. This functional handle allows for the covalent linkage of the benzothiazole scaffold to other molecules, a crucial strategy in the development of complex chemical architectures and targeted therapeutic agents.
Overview of Halogenation (Chlorine Substitution) in Benzothiazole Scaffolds for Research Applications
Halogenation, and specifically the introduction of a chlorine atom at the 6-position of the benzothiazole ring, is a common and impactful modification in synthetic chemistry. The presence of a chlorine atom can significantly alter the lipophilicity, metabolic stability, and binding interactions of the molecule. In the context of medicinal chemistry research, this substitution can lead to enhanced biological activity or improved pharmacokinetic profiles. The chloro-substituent also provides a reactive site for further functionalization through cross-coupling reactions, expanding the synthetic possibilities for creating novel benzothiazole derivatives.
While specific research applications for Methyl 6-chlorobenzo[d]thiazole-2-carboxylate are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for a range of biological activities. For instance, various derivatives of 6-chlorobenzothiazole have been synthesized and explored for their potential antimicrobial and anti-inflammatory properties. researchgate.netsaspublishers.com The combination of the 6-chloro and 2-methylcarboxylate substituents suggests its potential as an intermediate in the synthesis of more complex molecules with tailored biological or material science applications.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90792-69-1 |
| Molecular Formula | C9H6ClNO2S |
| Molecular Weight | 227.67 g/mol |
| Melting Point | 131 °C sigmaaldrich.com |
| Boiling Point | 327.7 °C at 760 mmHg sigmaaldrich.com |
Interactive Data Table: Physicochemical Properties
| Property | Value |
| CAS Number | 90792-69-1 |
| Molecular Formula | C9H6ClNO2S |
| Molecular Weight | 227.67 g/mol |
| Melting Point | 131 °C |
| Boiling Point | 327.7 °C at 760 mmHg |
Synthesis of Benzothiazole Derivatives
The synthesis of substituted benzothiazoles can be achieved through various established chemical routes. One of the most common methods is the Jacobson synthesis, which involves the oxidative cyclization of an N-arylthioamide. nih.gov Another prevalent approach begins with appropriately substituted anilines. For instance, the synthesis of 2-aminobenzothiazoles can be accomplished by reacting a substituted aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine. nih.gov
A plausible synthetic pathway to this compound could involve the initial synthesis of 2-amino-6-chlorobenzothiazole (B160215). This intermediate can then be subjected to a Sandmeyer reaction, a well-established method for converting an amino group on an aromatic ring to various other functionalities. wikipedia.orgmasterorganicchemistry.com In this case, diazotization of the amino group followed by reaction with a chloride source in the presence of a copper catalyst could yield the 2-chloro derivative. Subsequent esterification of a potential carboxylic acid precursor would lead to the final product.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFZHNDPUSOYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206663 | |
| Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392015-56-3 | |
| Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392015-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methyl 6 Chlorobenzo D Thiazole 2 Carboxylate
Established Synthetic Pathways to the Benzothiazole (B30560) Core
The construction of the benzothiazole nucleus can be achieved through several established synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone.
Cyclization Reactions involving 2-Aminothiophenols
A cornerstone in benzothiazole synthesis is the cyclization of 2-aminothiophenols with various carbon electrophiles. This approach directly forms the fused heterocyclic system in a single transformative step. The reaction of 2-aminothiophenol (B119425) with aldehydes, for instance, proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole. mdpi.com This method is widely applicable and tolerates a broad range of functional groups on the aldehyde component.
Similarly, the condensation of 2-aminothiophenols with carboxylic acids and their derivatives, such as acyl chlorides and esters, provides a reliable route to 2-substituted benzothiazoles. nih.gov When carboxylic acids are used, the reaction often requires a dehydrating agent or high temperatures to facilitate the intramolecular cyclization of the initially formed amide intermediate. nih.gov
Condensation-Based Approaches
Condensation reactions represent one of the most versatile and widely employed strategies for synthesizing the benzothiazole core. mdpi.com This methodology typically involves the reaction of a 2-aminothiophenol with a compound containing a carbonyl or a related functional group. A common example is the condensation with aldehydes or ketones, which can be catalyzed by various reagents to afford 2-substituted benzothiazoles. mdpi.com The reaction conditions can often be tuned to be mild and efficient.
The scope of condensation partners is broad, including not only aldehydes and carboxylic acids but also esters, orthoesters, amides, and nitriles. nih.gov For example, the reaction of 2-aminothiophenol with β-diketones under Brønsted acid catalysis provides an oxidant- and metal-free pathway to 2-substituted benzothiazoles in high yields. organic-chemistry.org
Transition Metal-Catalyzed Syntheses
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering novel pathways and enhanced efficiency. mdpi.com Palladium-catalyzed reactions, for instance, have been developed for the intramolecular C-S bond formation. One such approach involves the cyclization of o-iodothiobenzanilide derivatives, which can proceed at room temperature using a Pd/C catalyst without the need for ligands or additives.
Copper catalysts are also frequently employed. For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. acs.org Additionally, one-pot, three-component reactions catalyzed by copper have been reported, such as the reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde to yield 2-substituted 1,3-benzothiazoles. Ruthenium-catalyzed intramolecular oxidative coupling of N-arylthioureas has also been demonstrated as an effective method. acs.org
Green Chemistry Protocols for Benzothiazole Synthesis
In line with the growing emphasis on sustainable chemical practices, numerous green chemistry protocols for benzothiazole synthesis have been developed. These methods aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. Microwave-assisted organic synthesis has been shown to significantly shorten reaction times and improve yields in the cyclo-condensation of 2-aminothiophenols with aldehydes. libretexts.org
The use of environmentally benign solvents, or even solvent-free conditions, is another hallmark of green benzothiazole synthesis. Reactions have been successfully carried out in water, ionic liquids, or deep eutectic solvents. libretexts.orgresearchgate.net Furthermore, the development of reusable catalysts, such as samarium triflate or polymer-supported catalysts, contributes to the sustainability of these synthetic routes. organic-chemistry.org Ultrasound irradiation has also been employed to promote the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions, leading to excellent yields. mdpi.com
Specific Synthetic Routes to Methyl 6-chlorobenzo[d]thiazole-2-carboxylate
The synthesis of the target compound, this compound, can be envisioned through a multi-step sequence starting from readily available precursors. A logical approach involves the initial construction of the 6-chlorobenzothiazole skeleton, followed by the introduction and modification of the substituent at the 2-position.
A common starting material for 6-substituted benzothiazoles is the corresponding substituted aniline (B41778). For the target molecule, 4-chloroaniline (B138754) serves as a practical precursor. The synthesis of 2-amino-6-chlorobenzothiazole (B160215) can be achieved by treating 4-chloroaniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid, or through the oxidative ring closure of p-chlorophenylthiourea in sulfuric acid with a bromide catalyst. nih.govgoogle.com
From the 2-amino-6-chlorobenzothiazole intermediate, a Sandmeyer-type reaction can be employed to introduce a cyano group at the 2-position, yielding 6-chlorobenzo[d]thiazole-2-carbonitrile (B2880984). This nitrile then serves as a key precursor to the corresponding carboxylic acid. The hydrolysis of the nitrile to a carboxylic acid can be accomplished under acidic or basic conditions, typically by heating with an aqueous acid (like HCl) or base (like NaOH). libretexts.orgchemistrysteps.comweebly.comchemguide.co.uk Acid hydrolysis directly yields the carboxylic acid, while basic hydrolysis first produces the carboxylate salt, which is then acidified to give the free carboxylic acid. libretexts.orgchemguide.co.uk This provides the necessary precursor, 6-chlorobenzo[d]thiazole-2-carboxylic acid.
Esterification of Corresponding Carboxylic Acid Precursors
With 6-chlorobenzo[d]thiazole-2-carboxylic acid in hand, the final step is its conversion to the methyl ester. The Fischer esterification is a classic and efficient method for this transformation. libretexts.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. chemistrysteps.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the equilibrium towards the formation of the ester. libretexts.orgchemistrysteps.com
Table 1: Key Reaction Parameters for Fischer Esterification
| Parameter | Description | Typical Conditions |
| Carboxylic Acid | The substrate to be esterified. | 6-chlorobenzo[d]thiazole-2-carboxylic acid |
| Alcohol | The nucleophile, typically used in excess. | Methanol (MeOH) |
| Acid Catalyst | Protonates the carbonyl to activate it. | Concentrated H₂SO₄, p-TsOH, HCl |
| Temperature | Typically heated to reflux to increase reaction rate. | Reflux temperature of methanol |
| Reaction Time | Varies depending on the substrate and conditions. | Several hours to overnight |
| Work-up | Involves neutralization and extraction. | Neutralization with a weak base (e.g., NaHCO₃), extraction with an organic solvent. |
Direct Esterification Methods
The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid precursor, 6-chlorobenzo[d]thiazole-2-carboxylic acid. The Fischer-Speier esterification is a classic and widely employed method for this transformation. acs.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). chemistrysteps.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule, which drives the equilibrium forward. chemistrysteps.com Deprotonation of the resulting ester furnishes the final product. To maximize the yield, the reaction is typically performed using methanol as the solvent to ensure it is in large excess, and often includes methods for the removal of water as it is formed. youtube.com
A general procedure for this synthesis is as follows:
6-chlorobenzo[d]thiazole-2-carboxylic acid is dissolved in a large excess of methanol.
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
The mixture is heated under reflux for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
Upon completion, the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and the crude product is extracted with an organic solvent like ethyl acetate. acs.org
While specific yield data for this exact transformation is not extensively published, similar esterifications of aromatic and heterocyclic carboxylic acids proceed in good to excellent yields under these standard conditions.
Derivatization Strategies for this compound
The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules. Derivatization can be targeted at the ester moiety, the chloro substituent on the benzene ring, or the benzothiazole core itself.
The ester group at the C-2 position is a primary site for functionalization. Key transformations include hydrolysis, amidation, and reduction.
Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent 6-chlorobenzo[d]thiazole-2-carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This reaction is essentially the reverse of the Fischer esterification and is useful for synthetic routes that require the carboxylic acid functionality for subsequent steps.
Amidation: The ester can be converted into a wide range of amides through reaction with primary or secondary amines. This aminolysis reaction typically requires heating the ester with the desired amine, sometimes in the presence of a catalyst. The resulting N-substituted 2-carboxamides of 6-chlorobenzothiazole are of interest as they introduce new points of diversity and potential biological activity.
Reduction: The ester group can be reduced to a primary alcohol, yielding (6-chlorobenzo[d]thiazol-2-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com The resulting alcohol provides a new functional handle for further modifications, such as oxidation to the corresponding aldehyde or conversion into ethers and other esters.
The chlorine atom at the C-6 position of the benzene ring is an excellent handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically an arylboronic acid or its pinacol (B44631) ester. This allows for the synthesis of a variety of 6-aryl or 6-vinyl benzothiazole derivatives. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or potassium phosphate. mdpi.com The choice of solvent, base, and ligand can be crucial for achieving high yields, especially with a relatively less reactive aryl chloride.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This provides access to a wide array of 6-amino-substituted benzothiazole derivatives, which are important pharmacophores. The catalytic system typically consists of a palladium source and a specialized phosphine (B1218219) ligand, which is essential for facilitating the challenging C-N bond formation.
Below is a table summarizing representative transformations of the chloro-substituent on related benzothiazole scaffolds.
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| N-(6-bromo-benzo[d]thiazol-2-yl)acetamide | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | N-(6-phenyl-benzo[d]thiazol-2-yl)acetamide | 80 |
| N-(6-bromo-benzo[d]thiazol-2-yl)acetamide | 4-Methylphenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85 |
| N-(6-bromo-benzo[d]thiazol-2-yl)acetamide | 4-Methoxyphenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 81 |
| 6-Bromo-2-chloroquinoline | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4-(2-Chloroquinolin-6-yl)morpholine | 95 |
Data adapted from related studies on 6-halobenzothiazole and 6-haloquinoline systems. mdpi.com
The benzothiazole ring itself can participate in various chemical reactions. While the C-6 chloro group is generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr), the heterocyclic portion of the molecule presents unique reactivity. Nucleophilic attack can occur at different positions, sometimes leading to complex rearrangements. beilstein-journals.org
For instance, quaternization of the thiazole nitrogen atom with an alkylating agent would form a benzothiazolium salt. These salts are more activated towards nucleophilic attack, potentially at the C-2 position. However, with an ester already present at C-2, the more likely point of nucleophilic attack would be the carbonyl carbon, as discussed in section 2.3.1. Studies on related systems have shown that under certain conditions, nucleophiles can induce ring-opening and subsequent recyclization to form novel heterocyclic structures. beilstein-journals.org
This compound and its direct derivatives are valuable building blocks for constructing hybrid molecules, where two or more distinct pharmacophores are combined into a single entity. nih.gov This strategy is often employed in medicinal chemistry to develop compounds with enhanced or multi-target biological activity.
For example, the ester functionality can be converted to an amide by reacting it with an amine that is part of another bioactive molecule. A study demonstrated the synthesis of benzothiazole-profen hybrid amides by coupling 2-aminobenzothiazole (B30445) with various profen-based NSAIDs. nih.gov Similarly, the (6-chlorobenzo[d]thiazol-2-yl)methanol, obtained from the reduction of the methyl ester, can be used to form ether or ester linkages with other molecules of interest. Furthermore, after Suzuki or Buchwald-Hartwig functionalization at the C-6 position, the resulting derivatives can be further elaborated to create complex, multi-functional molecular architectures. researchgate.net
Structure Activity Relationship Sar Investigations of Methyl 6 Chlorobenzo D Thiazole 2 Carboxylate Analogues
Influence of Halogenation (Chlorine) at Position 6 on Molecular Interactions
Research into variously substituted benzothiazoles has consistently highlighted the importance of the 6-position. For instance, in a series of 2,6-disubstituted benzothiazoles, the presence of a chloro group was found to be a key determinant of their antibacterial activity. Specifically, a chloro group at the 6-position has been shown to enhance the antibacterial action of certain benzothiazole (B30560) derivatives.
Role of the Carboxylate Group at Position 2 in Receptor Binding and Enzyme Recognition
The functional group at the 2-position of the benzothiazole nucleus is a critical determinant of its biological activity, often serving as the primary point of interaction with receptors or enzyme active sites. In methyl 6-chlorobenzo[d]thiazole-2-carboxylate, the carboxylate group is a key feature that can participate in various non-covalent interactions.
The carboxylate moiety, with its potential for hydrogen bonding and electrostatic interactions, is a common feature in molecules designed to target specific biological macromolecules. For instance, in the context of enzyme inhibition, a carboxylate group can mimic the substrate or interact with key amino acid residues in the active site. Studies on benzothiazole derivatives have shown that the nature of the substituent at the 2-position is paramount for activity. For example, the introduction of a carboxylate group can impart specific binding properties that are absent in analogues with other substituents.
While specific data on the receptor binding profile of this compound is limited, the known roles of carboxylate groups in molecular recognition suggest that it is likely to be a key contributor to the compound's biological activity. It can act as a hydrogen bond acceptor and its polarization can lead to favorable electrostatic interactions with positively charged residues in a binding pocket.
Impact of Methyl Ester Moiety on Molecular Recognition Profiles
The esterification of a carboxylic acid, in this case, the methyl ester of 6-chlorobenzo[d]thiazole-2-carboxylic acid, can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. The methyl ester moiety in this compound alters the polarity, size, and hydrogen bonding capacity of the functional group at the 2-position.
From a pharmacokinetic perspective, converting a carboxylic acid to a methyl ester generally increases its lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. In terms of molecular recognition, the methyl ester can influence how the molecule fits into a binding site. While it removes the potential for the acidic proton of a carboxylic acid to act as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor.
Positional Isomerism and Stereochemical Considerations in SAR Studies
The position of substituents on the benzothiazole ring is a critical factor in determining the biological activity of its derivatives. The specific placement of the chlorine atom in this compound at the 6-position is not arbitrary and is expected to confer a distinct biological profile compared to its positional isomers (e.g., with chlorine at the 4-, 5-, or 7-position).
The electronic and steric environment of the benzothiazole ring is altered by the position of the substituent, which in turn affects how the molecule interacts with its biological target. For example, a substituent at the 4-position may sterically hinder binding to a receptor in a way that a 6-substituent does not. Conversely, a substituent at the 7-position might be able to form a crucial interaction that is not possible from the 6-position.
While comprehensive SAR studies on the positional isomers of methyl chlorobenzo[d]thiazole-2-carboxylate are not extensively reported, the general principles of medicinal chemistry underscore the importance of such considerations. Stereochemistry would become a factor if chiral centers were introduced into the molecule, for instance, through modification of the ester group or other substituents. In such cases, the different enantiomers or diastereomers would be expected to exhibit different biological activities due to the three-dimensional nature of drug-receptor interactions.
Correlation of Structural Features with Specific Biological Target Modulation (Pre-clinical)
The structural features of this compound and its analogues are intrinsically linked to their ability to modulate specific biological targets. Preclinical studies on various benzothiazole derivatives have demonstrated their potential to act as inhibitors of enzymes or as ligands for receptors involved in a range of diseases, including cancer and infectious diseases.
The 6-chloro substitution, as discussed, can enhance the potency of benzothiazole derivatives against certain targets. For example, in the context of anticancer research, halogenated benzothiazoles have shown promising activity. The carboxylate group at the 2-position is another key determinant of target specificity. Depending on the target, this group can be essential for binding and inhibitory activity.
While specific preclinical data correlating the structural features of this compound with the modulation of a particular biological target is not widely available in the public domain, the general SAR trends for benzothiazoles provide a framework for understanding its potential activities. For instance, the combination of a 6-chloro substituent and a 2-carboxylate moiety could be optimized to target enzymes where a halogenated aromatic ring and a negatively charged or polar group are favorable for binding.
Below is a hypothetical data table illustrating the kind of information that would be generated in preclinical SAR studies to correlate structural features with biological activity.
Table 1: Hypothetical Preclinical Data for this compound Analogues
| Compound ID | R1 (Position 6) | R2 (Position 2) | Target Enzyme X IC50 (µM) | Target Receptor Y Ki (nM) |
|---|---|---|---|---|
| MCBC-1 | Cl | COOCH3 | 5.2 | 150 |
| MCBC-2 | F | COOCH3 | 8.1 | 220 |
| MCBC-3 | Br | COOCH3 | 4.5 | 135 |
| MCBC-4 | I | COOCH3 | 6.8 | 180 |
| MCBC-5 | H | COOCH3 | 15.4 | 450 |
| MCBC-6 | Cl | COOH | 2.1 | 80 |
| MCBC-7 | Cl | CONH2 | 10.5 | 300 |
| MCBC-8 | Cl | COOC2H5 | 6.5 | 165 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further preclinical investigations are necessary to fully elucidate the specific biological targets of this compound and its analogues and to build a comprehensive SAR profile that can guide the development of new therapeutic agents.
Mechanistic Exploration of Biological Activities of Methyl 6 Chlorobenzo D Thiazole 2 Carboxylate and Its Derivatives Pre Clinical Investigations
Investigation of Antiproliferative and Cytotoxic Effects in Cellular Models
Derivatives of 6-chlorobenzo[d]thiazole (B1585302) have emerged as a promising class of compounds with significant antiproliferative and cytotoxic properties against various human cancer cell lines. These compounds exert their effects through complex mechanisms, often culminating in cell death and the inhibition of tumor cell proliferation.
The cytotoxic potential of 6-chlorobenzo[d]thiazole derivatives has been evaluated across a diverse panel of human cancer cell lines. Research has shown that specific structural modifications to the parent compound can lead to potent and sometimes selective anticancer activity.
For instance, a series of novel benzothiazole (B30560) compounds were designed and synthesized, with compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7) showing significant inhibition of proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. nih.gov Another study synthesized new benzothiazole derivatives and tested their cytotoxic activity against the human breast cancer MCF-7 cell line. Several of these derivatives displayed good cytotoxic effects, with four compounds (4, 5c, 5d, and 6b ) being more potent than the reference drug cisplatin, exhibiting IC₅₀ values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov
The presence of three chlorine atoms in a dichlorophenyl-containing chlorobenzothiazole derivative (Compound 51 ) was linked to high activity against nine different cancer cell lines, with a particularly low GI₅₀ value of 71.8 nM against the non-small cell lung cancer line HOP-92. nih.gov Similarly, a substituted chlorophenyl oxothiazolidine-based benzothiazole (Compound 53 ) demonstrated effective anticancer activity against the HeLa cell line, inducing 96.8% inhibition with an IC₅₀ value of 9.76 µM. nih.gov
These studies highlight that the antiproliferative activity is highly dependent on the specific substitutions on the benzothiazole ring and the nature of the cancer cell line being tested.
Table 1: Cytotoxic Activity of Selected 6-chlorobenzo[d]thiazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Compound 6b | MCF-7 (Breast) | 5.15 μM | nih.gov |
| Compound 5c | MCF-7 (Breast) | 7.39 μM | nih.gov |
| Compound 5d | MCF-7 (Breast) | 7.56 μM | nih.gov |
| Compound 4 | MCF-7 (Breast) | 8.64 μM | nih.gov |
| Compound 51 | HOP-92 (Lung) | 71.8 nM | nih.gov |
| Compound 53 | HeLa (Cervical) | 9.76 µM | nih.gov |
| Cisplatin (Reference) | MCF-7 (Breast) | 13.33 μM | nih.gov |
A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov In vitro studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway.
One novel benzothiazole derivative, YLT322 , was found to induce apoptosis in a dose- and time-dependent manner in HepG2 human hepatocellular carcinoma cells. plos.org The mechanism was linked to the activation of caspase-9 and caspase-3, but not caspase-8, indicating the involvement of the mitochondrial pathway. plos.org This was further supported by observations of increased expression of the pro-apoptotic protein Bax, decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c from the mitochondria. plos.org
Another study on a different benzothiazole derivative (BTD) in colorectal cancer cells also confirmed the induction of apoptosis via the ROS-mediated mitochondrial pathway. The compound promoted the accumulation of reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential and ultimately triggering cell death. nih.gov This process is a critical checkpoint in the intrinsic apoptotic cascade, regulated by the Bcl-2 family of proteins. nih.gov The ability of these compounds to modulate key proteins in the apoptotic pathway underscores their therapeutic potential.
Assessment of Antimicrobial Potency against Pathogenic Strains (in vitro)
In addition to their anticancer properties, derivatives of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate have been extensively studied for their antimicrobial activities. These in vitro assessments have revealed a broad spectrum of potency against various pathogenic bacteria and fungi.
Derivatives of 6-chlorobenzothiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives found moderate to good inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative), with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 µg/mL. tandfonline.comnih.gov
Further modifications, such as the creation of thiazolidinone derivatives with a 6-Cl substituent on the benzothiazole ring, showed improved antibacterial activity. One such compound was particularly active against P. aeruginosa, with an MIC of 0.10 mg/mL. nih.gov Structure-activity relationship studies often indicate that positions 2 and 6 of the benzothiazole nucleus are crucial for antibacterial activity. rsc.org For example, compound A07 , a benzothiazole derivative with chloro and methoxy (B1213986) groups, displayed broad-spectrum activity against all tested bacterial strains with MIC values ranging from 3.91 to 62.5 µg/mL. rsc.org
Table 2: In Vitro Antibacterial Activity of Selected 6-chlorobenzo[d]thiazole Derivatives
| Compound Class/Derivative | Gram-positive Bacteria | MIC | Gram-negative Bacteria | MIC | Reference |
|---|---|---|---|---|---|
| Hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5-100 µg/mL | E. coli, P. aeruginosa, K. pneumoniae | 12.5-100 µg/mL | tandfonline.comnih.gov |
| Thiazolidinone derivative (Compound 18) | - | - | Pseudomonas aeruginosa | 0.10 mg/mL | nih.gov |
The antifungal potential of 6-chlorobenzothiazole derivatives has also been well-documented. The same series of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives that showed antibacterial effects were also active against five fungal species: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum, with MIC values between 12.5 and 100 µg/mL. tandfonline.comresearchgate.net
Other research has synthesized 2-(6-chloro-(1,3) benzothial-2-yl)amino) derivatives, with some compounds exhibiting antifungal activity equal to a standard drug against Aspergillus flavus, although they were weaker against Candida albicans. saspublishers.com The introduction of different substituents can fine-tune the antifungal spectrum and potency. For instance, derivatives bearing a 6-Cl substituent on a chroman-4-one moiety showed significant activity against Candida albicans. nih.gov
A significant area of investigation for 6-chlorobenzothiazole derivatives is their activity against Mycobacterium species, the causative agents of tuberculosis. Medicinal chemistry efforts have led to the development of potent benzothiazole amide antimycobacterial agents. nih.gov
One study identified a series of 2-mercaptobenzothiazole (B37678) derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase (NDH-2), an attractive drug target. nih.gov The derivative 2-((6-Chlorobenzo[d]thiazol-2-yl)thio)-N-cyclohexylacetamide (C6) was synthesized as part of this effort to explore structure-activity relationships. nih.gov In a separate study, a high-throughput screening identified an amino-benzothiazole scaffold with modest anti-tubercular activity, which was then optimized to yield analogs with improved potency and reduced cytotoxicity. biorxiv.orgbiorxiv.org Another research effort designed and synthesized N-Arylalkylbenzo[d]thiazole-2-carboxamides, with twelve compounds showing promising activity against the H37Rv strain of M. tuberculosis (MIC range of 0.78-6.25 µg/mL) and low toxicity to human cell lines. researchgate.net These findings underscore the potential of the 6-chlorobenzothiazole scaffold in developing new anti-tubercular agents.
Exploration of Anti-inflammatory Mechanisms (in vitro/cellular models)
The anti-inflammatory potential of benzothiazole derivatives has been a significant area of research. Studies have focused on their ability to modulate key enzymatic pathways and cellular responses involved in inflammation.
Enzyme Inhibition Studies (e.g., COX enzymes)
Cyclooxygenase (COX) enzymes are critical mediators of inflammation through their role in prostaglandin (B15479496) synthesis. The two primary isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research into benzothiazole derivatives has revealed their potential to selectively inhibit these enzymes.
One study investigating a series of thiadiazole-benzothiazole hybrids identified a compound, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide, as a potent and selective inhibitor of COX-1. dergipark.org.tr This compound demonstrated 51.36 ± 3.32% inhibition of COX-1 at a concentration of 100 µM, while showing weaker inhibition of COX-2 (11.05 ± 1.69% at 100 µM). dergipark.org.tr Molecular docking studies suggested that the amide C=O group of this compound forms crucial hydrogen bonds with Arg120 and Glu524 residues in the active site of COX-1. dergipark.org.tr
In another study, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their COX inhibitory activity. Two compounds, in particular, exhibited high selectivity for COX-2 over COX-1. One derivative was found to be 379-fold more selective for COX-2, while another was over 465-fold more selective. derpharmachemica.com These findings highlight the potential for developing benzothiazole-based compounds as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.comnih.gov
Interactive Data Table: COX Enzyme Inhibition by Benzothiazole Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Selectivity | Reference |
| Thiadiazole-benzothiazole hybrid | COX-1 | 51.36 ± 3.32% at 100 µM | Selective for COX-1 | dergipark.org.tr |
| Thiadiazole-benzothiazole hybrid | COX-2 | 11.05 ± 1.69% at 100 µM | Weaker inhibition | dergipark.org.tr |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivative 1 | COX-2 | IC50 = 1 µM | 379-fold > COX-1 | derpharmachemica.com |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivative 2 | COX-2 | IC50 = 1.06 µM | >465-fold > COX-1 | derpharmachemica.com |
Modulation of Inflammatory Mediators in cellular assays
Beyond direct enzyme inhibition, the anti-inflammatory effects of benzothiazole derivatives are also attributed to their ability to modulate the production of inflammatory mediators in cellular models. These mediators, including cytokines and nitric oxide, play a central role in the inflammatory cascade. While direct studies on this compound are limited in the search results, the broader class of benzothiazole compounds has shown promise in this area. The development of dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX) from various chemical classes, including those with structures that could be related to benzothiazoles, points to a strategy for creating more effective and safer anti-inflammatory drugs by targeting multiple pathways in arachidonic acid metabolism. nih.gov
Anti-norovirus Activity in Cellular Systems
Noroviruses are a leading cause of acute gastroenteritis worldwide, and there is a significant need for effective antiviral therapies. Research has explored the potential of small molecules, including benzothiazole derivatives, as inhibitors of norovirus replication. In cellular systems using the mouse norovirus (MNV) as a model, time-of-drug-addition experiments are employed to determine the stage of the viral replication cycle targeted by a compound. nih.gov These studies can distinguish between molecules that act on viral entry and those that target post-entry steps, such as viral RNA synthesis. nih.gov A series of α-ketoamides and α-ketoheterocycles have been synthesized and shown to inhibit norovirus 3CL protease in vitro and exhibit potent anti-norovirus activity in a cell-based replicon system. researchgate.net This provides a basis for the investigation of related heterocyclic compounds like this compound.
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, DprE1, HisG)
The inhibitory activity of this compound and its derivatives extends to a range of other enzymes with therapeutic relevance.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. mdpi.com Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoforms hCA I, hCA II, hCA V, and hCA XIII, with inhibition constants in the micromolar range. nih.gov Another study focused on benzothiazole-6-sulfonamides incorporating a cyclic guanidine (B92328) moiety, which showed inhibitory activity against brain-associated isoforms hCA I, II, IV, and VII. nih.gov Furthermore, derivatives of 2H-Benzo[e] nih.govnih.govnih.govthiadiazin-3(4H)-one 1,1-dioxide (BTD) have demonstrated effective inhibition of mycobacterial CAs, particularly MtCA2 and MtCA3, with Ki values in the low nanomolar range and significant selectivity over human isoforms. mdpi.com
DprE1 and HisG: While specific data on this compound's activity against DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) and HisG (ATP phosphoribosyltransferase) were not prominent in the search results, these enzymes are known targets for antitubercular drug development. The demonstrated activity of benzothiazole derivatives against mycobacterial carbonic anhydrases suggests that this chemical scaffold could be explored for activity against other essential mycobacterial enzymes. mdpi.com
Receptor Binding Profiling (e.g., Dopamine (B1211576) Receptors)
Dopamine receptors are crucial targets for the treatment of various neuropsychiatric disorders. The benzothiazole scaffold has been investigated for its ability to bind to these receptors.
A series of novel benzothiazole analogues were designed to target the dopamine D4 receptor (D4R). Several of these compounds exhibited high binding affinity (Ki ≤ 6.9 nM) and over 91-fold selectivity for D4R compared to D2 and D3 receptors. nih.govsemanticscholar.org Another study synthesized benzothiazole-based ligands that showed high dual antagonist affinity in the low nanomolar range for both D2 short receptor (D2SR) and D3 receptors. frontiersin.org For instance, one compound displayed Ki values of 2.8 ± 0.8 nM for hD2SR and 3.0 ± 1.6 nM for hD3R. frontiersin.org Bivalent dopamine agonists incorporating a thiazole (B1198619) ring have also been developed, showing potent agonistic activity at D2 and D3 receptors. nih.gov
Interactive Data Table: Dopamine Receptor Binding Affinity of Benzothiazole Derivatives
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
| Benzothiazole analogue | Dopamine D4 | ≤ 6.9 nM | nih.govsemanticscholar.org |
| Benzothiazole-based ligand | Dopamine D2SR | 2.8 ± 0.8 nM | frontiersin.org |
| Benzothiazole-based ligand | Dopamine D3R | 3.0 ± 1.6 nM | frontiersin.org |
| Bivalent dopamine agonist with thiazole | Dopamine D2 | 7.62 nM | nih.gov |
| Bivalent dopamine agonist with thiazole | Dopamine D3 | 5.22 nM | nih.gov |
Antioxidant Activity Investigations (Cell-free and Cellular Assays)
Reactive oxygen species are implicated in numerous diseases, making the development of novel antioxidants a key research area. The thiazole ring is a promising scaffold for developing therapeutic agents that target oxidative stress. nih.gov
The antioxidant capacity of various benzothiazole derivatives has been evaluated using cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as electron transfer-based assays like FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity). nih.govnih.gov
A study on 2-styrylbenzothiazole (B224385) derivatives found that a compound with a 3,4-dihydroxy (catechol) moiety exhibited a significant radical scavenging activity with a low micromolar IC50 value in the DPPH assay, comparable to the reference antioxidant ferulic acid. nih.gov Another investigation into 2-aminothiazole (B372263) sulfonamide derivatives identified a compound that showed potent antioxidant activity, with 90.09% DPPH radical scavenging and 99.02% superoxide (B77818) dismutase (SOD)-mimic activity. excli.de These findings underscore the potential of the benzothiazole scaffold in designing effective antioxidant agents. nih.govexcli.de
Advanced Analytical and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Formula Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Methyl 6-chlorobenzo[d]thiazole-2-carboxylate, with a chemical formula of C₉H₆ClNO₂S, the expected monoisotopic mass can be calculated with high precision.
Table 1: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₉H₇ClNO₂S⁺ | 227.9835 |
Note: The table contains predicted values based on the molecular formula. Actual experimental values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system and the methyl protons of the ester group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. Based on the analysis of similar structures like 6-chlorobenzo[d]thiazole-2-carbonitrile (B2880984) mdpi.com, the proton at position 7 (adjacent to the chlorine) would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a doublet. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the benzothiazole core, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the inherent electronic nature of the thiazole (B1198619) ring. For instance, in 6-chlorobenzo[d]thiazole-2-carbonitrile, the carbon atoms of the benzene (B151609) ring show characteristic shifts that are consistent with the substituent effects mdpi.com.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | - | ~158-162 |
| C4 | ~8.1-8.3 (d) | ~122-125 |
| C5 | ~7.5-7.7 (dd) | ~127-130 |
| C6 | - | ~133-136 |
| C7 | ~7.9-8.1 (d) | ~125-128 |
| C8 (C3a) | - | ~135-138 |
| C9 (C7a) | - | ~152-155 |
| COOCH₃ | - | ~160-164 |
Note: These are predicted chemical shift ranges based on data from structurally similar compounds. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.
To unambiguously assign the proton and carbon signals and to further confirm the structure, multi-dimensional NMR techniques are invaluable. These include:
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, helping to identify adjacent protons in the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the position of the ester group.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the C=N and C=C stretching vibrations of the benzothiazole ring, and the C-Cl stretching vibration. The C=O stretch is typically a strong, sharp band in the region of 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations will appear in the fingerprint region. For related benzothiazole derivatives, characteristic bands for the ring vibrations are observed in the 1600-1400 cm⁻¹ region mdpi.com.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. For the benzothiazole ring system, Raman spectroscopy can provide valuable information about the skeletal vibrations of the fused rings.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=O Stretch (Ester) | 1740-1720 | 1740-1720 |
| C=N/C=C Stretch (Ring) | 1610-1450 | 1610-1450 |
| C-O Stretch (Ester) | 1300-1150 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit characteristic absorption bands in the UV-Vis region. The benzothiazole core is a known chromophore, and its electronic properties are influenced by the substituents. The presence of the ester group and the chlorine atom will affect the energy of the π → π* and n → π* transitions. It is expected that this compound will have strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to the electronic transitions within the conjugated benzothiazole system.
X-ray Crystallography for Solid-State Structure Determination and Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. It would also reveal the planarity of the benzothiazole ring system and the conformation of the methyl carboxylate group relative to the ring. Furthermore, X-ray crystallography provides information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or halogen bonding. While the crystal structure for the title compound is not available in the searched literature, the structure of a related compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, has been determined, revealing a nearly planar benzothiazole ring system scbt.com.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. By using a suitable stationary phase (e.g., C18) and a mobile phase, a sharp, symmetrical peak for this compound would be expected. The presence of any impurities would be indicated by additional peaks.
Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity assessment. Coupled with a mass spectrometer (GC-MS), this technique can also provide structural information about the main compound and any impurities.
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of molecules. DFT is a computational method used to model the electronic structure of many-body systems, providing a balance between accuracy and computational cost mdpi.comscirp.org. For benzothiazole (B30560) derivatives, DFT calculations can elucidate thermodynamic properties, geometric parameters, and vibrational spectra mdpi.com. These calculations form the basis for predicting a molecule's reactivity and kinetic stability.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability pmf.unsa.bamaterialsciencejournal.org.
Table 1: Illustrative Quantum Chemical Parameters for Benzothiazole Derivatives This table presents conceptual data based on general findings for substituted benzothiazoles to illustrate key molecular orbital properties.
| Parameter | Description | Illustrative Value Range | Reference Principle |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV | Indicates electron-donating ability. Less negative values imply stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV | Indicates electron-accepting ability. Less negative values imply weaker acceptance. |
| ΔE (Energy Gap) | ELUMO - EHOMO | 2.5 to 4.5 eV | A smaller gap generally correlates with higher chemical reactivity. pmf.unsa.ba |
| Ionization Potential | The energy required to remove an electron. | 5.0 to 7.0 eV | Approximated as -EHOMO. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated using DFT to identify regions that are electron-rich or electron-poor, which is crucial for predicting how a molecule will interact with other molecules, including electrophiles and nucleophiles scirp.org.
On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. These regions correspond to negative electrostatic potential and are often found around electronegative atoms like oxygen and nitrogen. Conversely, electron-poor regions, which are prone to nucleophilic attack, are colored blue and represent positive electrostatic potential. For a molecule like Methyl 6-chlorobenzo[d]thiazole-2-carboxylate, the MEP map would likely show negative potential around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the carboxylate group, identifying them as key sites for hydrogen bonding and other intermolecular interactions scirp.org.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex biointerfaceresearch.com. This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a specific biological target to identify potential inhibitors researchgate.netnih.gov. For benzothiazole derivatives, which are known to exhibit a wide range of biological activities, docking studies can provide valuable insights into their mechanism of action by modeling their interactions with target enzymes or receptors biointerfaceresearch.commdpi.com.
Docking algorithms sample a large number of possible conformations and orientations (poses) of the ligand within the receptor's binding site. Each pose is evaluated using a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction biointerfaceresearch.com.
The analysis of these poses reveals the most probable binding mode of the ligand. For example, in studies of benzothiazole-based inhibitors against protein kinases, docking can predict how the core scaffold fits into the ATP-binding pocket and how its substituents project into adjacent hydrophobic regions biointerfaceresearch.com. This information is critical for understanding structure-activity relationships (SAR) and for designing new derivatives with improved potency.
Beyond predicting binding affinity, docking analysis provides a detailed view of the non-covalent interactions between the ligand and the receptor. These interactions are crucial for stabilizing the ligand-receptor complex and include:
Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar groups of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).
Pi-Pi Stacking: Aromatic rings of the ligand and protein residues (e.g., Tyrosine, Tryptophan) can stack on top of each other.
By identifying the specific amino acid residues involved in these interactions, researchers can understand the molecular basis of recognition and inhibition. Docking studies on various benzothiazole analogs have successfully identified key residues in targets like urease and other enzymes, guiding the rational design of more effective inhibitors mdpi.com.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics
MD simulations are often used to validate the results of molecular docking. A ligand that appears promising in docking might be unstable in a dynamic environment. A stable binding pose in an MD simulation, where the ligand remains in the active site and maintains key interactions throughout the simulation period (typically nanoseconds to microseconds), increases confidence in the predicted binding mode nih.gov. These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies, offering a deeper understanding of the ligand-protein interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for a compound like this compound would involve a systematic process to correlate its structural features with its biological activities. This process includes the creation of a dataset of analogous compounds, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model.
The development of a predictive QSAR model for the biological activity of this compound and its analogs would follow a multi-step process. Initially, a dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., anticancer, antifungal) would be compiled. The biological activity is typically expressed as the concentration required to elicit a certain biological response (e.g., IC50 or MIC values), which is then logarithmically transformed to pIC50 or pMIC for QSAR analysis.
Multiple Linear Regression (MLR) is a common technique used to develop QSAR models. For instance, in studies on benzothiazole derivatives as anticancer agents, MLR models have been developed that demonstrate a strong correlation between the predicted and observed activities. researchgate.net A hypothetical QSAR model for a series of compounds including this compound might take the form of a linear equation where the biological activity is a function of various molecular descriptors.
The robustness and predictive power of such models are evaluated using statistical parameters like the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R² value (close to 1) signifies a good fit. Cross-validation techniques, such as leave-one-out (LOO), are employed to assess the model's predictive ability, yielding a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive capability. nih.gov
For example, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives for anticancer activity generated a model with an R² of 0.81 and a q² of 0.75, indicating a statistically significant and predictive model. researchgate.net Such models can reliably predict the biological activity of new, untested compounds within the same chemical class.
The predictive power of a QSAR model is contingent on the selection of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a substituted benzothiazole like this compound, these descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
In various QSAR studies on benzothiazole derivatives, several key descriptors have been identified as being crucial for their biological activity. researchgate.netnih.govnih.gov
Electronic Descriptors: These describe the electronic properties of the molecule. The presence of the electron-withdrawing chloro group at the 6-position and the methyl carboxylate group at the 2-position of the benzothiazole ring significantly influences the electron distribution. Descriptors such as dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often important. For instance, a lower LUMO energy can indicate a greater ease of accepting electrons, which may be related to certain biological interactions. researchgate.net
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), is critical for its ability to cross cell membranes and reach its target. The chloro substituent on the benzothiazole ring is known to increase lipophilicity. bldpharm.com
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Molecular weight, molecular volume, and various topological indices fall into this category. The spatial arrangement of substituents on the benzothiazole core can dictate the binding affinity to a biological target. For example, the presence of specific groups at the R1 and R2 positions of the benzothiazole scaffold has been shown to be critical for anticancer activity. researchgate.net
The following table summarizes some of the key molecular descriptors that would likely be important in QSAR modeling of this compound and its analogs, based on studies of similar compounds.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity of this compound |
| Electronic | Dipole Moment | Influences polar interactions with biological targets. |
| LUMO Energy | Relates to the molecule's ability to accept electrons in reactions. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The chloro group increases lipophilicity, affecting membrane permeability. |
| Steric/Topological | Molecular Weight | Pertains to the overall size of the molecule. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |
| 6-Chain Count (in G-QSAR) | The presence of a six-membered ring at a specific position can enhance activity. researchgate.net |
By identifying and quantifying these key molecular descriptors, QSAR models can provide valuable insights into the structure-activity relationships of benzothiazole derivatives, thereby guiding the design of new compounds with improved therapeutic potential.
Role of Methyl 6 Chlorobenzo D Thiazole 2 Carboxylate As a Versatile Synthetic Intermediate
Precursor for Advanced Heterocyclic Systems
The chemical framework of Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is readily elaborated into more complex, fused heterocyclic systems. The ester functional group is a key handle for derivatization, often serving as the starting point for building new rings onto the benzothiazole (B30560) core.
A common strategy involves converting the methyl ester to a carbohydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide is a crucial intermediate that can undergo cyclization reactions with various reagents to form five-membered heterocyclic rings. nih.gov For instance, reaction with carbon disulfide in the presence of a base leads to the formation of oxadiazole rings, while reaction with substituted aromatic acids can yield triazolo-thiadiazole derivatives. nih.govresearchgate.net These subsequent heterocyclic systems are of significant interest in medicinal chemistry due to their association with a broad spectrum of pharmacological activities. nih.gov
Table 1: Synthesis of Advanced Heterocyclic Systems
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide | Carbon Disulfide, KOH | 1,3,4-Oxadiazole derivative | nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide | Aromatic Carboxylic Acids, POCl₃ | 1,2,4-Triazolo-[3,4-b]-1,3,4-thiadiazole derivatives | nih.gov |
Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. nih.gov The benzothiazole scaffold, particularly 2-aminobenzothiazole (B30445) derivatives, is a well-established building block in such reactions. mdpi.comnih.gov
While direct examples using this compound in MCRs are not extensively documented, its structural motifs are amenable to this type of chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can then participate in MCRs. For example, 2-aminobenzothiazoles react with aldehydes and active methylene (B1212753) compounds in one-pot syntheses to create complex fused systems like 4H-pyrimido[2,1-b]benzothiazoles. nih.gov The versatility of the 2-aminobenzothiazole core in MCRs suggests the potential for its carboxylate derivatives to be employed in similar convergent synthetic strategies, possibly after modification of the ester group. nih.gov
Scaffold for Combinatorial Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large collections, or "libraries," of related compounds. This compound is an ideal scaffold for this purpose due to its two distinct points of diversification.
Modification at the 2-position: The methyl ester can be readily converted into a wide range of amides by reacting it with a library of primary or secondary amines. This creates a diverse set of carboxamide derivatives.
Modification at the 6-position: The chlorine atom can be replaced by various other functional groups using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. mdpi.com
This dual functionality allows for the creation of a large matrix of compounds from a single core structure. For example, a library of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been synthesized by first derivatizing the 2-position and then performing a Suzuki coupling at the 6-position with a variety of aryl boronic acids. mdpi.com This approach is highly efficient for exploring the structure-activity relationships (SAR) of benzothiazole derivatives in the search for new therapeutic agents. benthamscience.com The suitability of the benzothiazole scaffold for combinatorial approaches, including DNA-encoded library (DEL) synthesis, has been demonstrated, highlighting its importance in modern medicinal chemistry. rsc.org
Table 2: Points of Diversification for Combinatorial Synthesis
| Position on Scaffold | Reactive Group | Typical Reaction | Example of Reagent Library |
|---|---|---|---|
| C2 | Methyl Carboxylate | Amidation | Various primary/secondary amines |
Utility in the Preparation of Specialized Probes and Reagents
The benzothiazole core is a key component of various functional molecules, including fluorescent probes and imaging agents. nih.govijper.org The parent structure is found in luciferin, the compound responsible for the bioluminescence of fireflies, which underscores the inherent photophysical potential of this heterocyclic system. nih.gov
This compound can serve as a starting material for the synthesis of such specialized reagents. The ester and chloro groups provide handles to attach fluorophores, linkers, or targeting moieties. For instance, derivatives of benzothiazole are being investigated for in vivo imaging applications in neuroscience. While specific examples starting from the 6-chloro-2-carboxylate are specialized, the general synthetic accessibility and the established fluorescence properties of the benzothiazole scaffold make it a valuable platform for developing novel molecular probes for biological research. nih.gov
Emerging Research Frontiers and Future Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of pharmaceutical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Methyl 6-chlorobenzo[d]thiazole-2-carboxylate and its derivatives, research is shifting away from traditional synthesis methods, which can involve harsh reaction conditions, toxic reagents, and low yields, towards more sustainable "green chemistry" approaches. ijsdr.orgmdpi.com
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. ijsdr.orgmdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride has been efficiently achieved using microwave assistance. mdpi.com
Use of Recyclable Catalysts: Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or tin pyrophosphate (SnP2O7), are being explored for the synthesis of the benzothiazole (B30560) core. mdpi.com These catalysts are easily separated from the reaction mixture and can be reused multiple times without significant loss of activity, making the process more economical and environmentally friendly. mdpi.com
Alternative Solvents: Research is focused on replacing toxic and volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents, which reduces the environmental impact of the synthesis. nih.gov
| Sustainable Synthetic Approach | Key Advantages | Example Application for Benzothiazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions. ijsdr.orgmdpi.com | Condensation of 2-aminothiophenols with acyl chlorides. mdpi.com |
| Recyclable Heterogeneous Catalysts | Easy separation, reusability, reduced waste. mdpi.com | Condensation reactions using catalysts like SnP2O7. mdpi.com |
| One-Pot, Multicomponent Reactions | Increased efficiency, atom economy, reduced waste. nih.govnih.gov | Biginelli reaction for synthesizing complex benzothiazole derivatives. nih.gov |
| Green Solvents | Reduced toxicity and environmental impact. nih.gov | Performing condensation reactions in water. nih.gov |
Targeted Synthesis of Analogues for Specific Mechanistic Elucidation
To fully understand the therapeutic potential of this compound, researchers are focused on the targeted synthesis of analogues. By systematically modifying the core structure, scientists can probe the structure-activity relationships (SAR) and elucidate the specific molecular mechanisms of action. rjptonline.orgnih.gov
The primary points of modification on the this compound scaffold include:
The 2-position: The methyl carboxylate group can be converted into a wide range of other functional groups, such as amides, hydrazones, or linked to other heterocyclic rings. researchgate.neteie.gr These modifications can significantly alter the compound's ability to form hydrogen bonds and interact with biological targets. mdpi.com
The 6-position: While this position is defined by a chlorine atom in the parent compound, creating analogues with different substituents (e.g., fluoro, methoxy (B1213986), methyl) can influence the electronic properties and lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. benthamscience.commdpi.com
The Benzene (B151609) Ring: Further substitution on the benzene ring allows for a fine-tuning of the molecule's properties to enhance target specificity and reduce off-target effects. nih.gov
These SAR studies are crucial for optimizing the lead compound, improving its potency, selectivity, and metabolic stability. nih.gov For example, studies on other benzothiazoles have shown that electron-donating groups can enhance antibacterial activity, while electron-withdrawing groups may increase antifungal activity. nih.gov
Application of Advanced Computational Methods for De Novo Design
Advanced computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For this compound, these methods are being used for the de novo design of novel analogues with potentially superior properties. mdpi.comijprajournal.com
Computational techniques being applied include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific protein target. nih.govbiointerfaceresearch.comnih.gov By docking virtual libraries of this compound analogues into the active sites of known therapeutic targets (e.g., kinases, enzymes), researchers can identify candidates with the highest predicted binding affinity for subsequent synthesis and testing. biointerfaceresearch.comresearchgate.net
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com This information helps in predicting the chemical behavior of new analogues and in interpreting experimental results.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This model can then be used to screen virtual databases for new molecules that fit the pharmacophore, or to guide the design of novel analogues.
These in silico methods allow for the rational design of new compounds, reducing the time and cost associated with traditional trial-and-error synthesis and screening. ijprajournal.com
Exploration of Unconventional Biological Activities (Pre-clinical)
While benzothiazoles are known for a broad spectrum of activities including antimicrobial and anticancer effects, current research is exploring more unconventional therapeutic applications for derivatives of this compound. ijsdr.orgmdpi.com These pre-clinical investigations aim to identify novel biological targets and disease indications.
Emerging areas of pre-clinical research for benzothiazole scaffolds include:
Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. biointerfaceresearch.commdpi.com Analogues of this compound could be designed to target specific kinases like BRAFV600E or c-Met. eie.grnih.gov
Enzyme Inhibition: Beyond kinases, benzothiazoles are being investigated as inhibitors of other critical enzymes, such as monoamine oxidase B (MAO-B) for neurodegenerative diseases, or dihydrofolate reductase (DHFR) as an antimicrobial target. mdpi.comresearchgate.net
Anti-inflammatory Activity: Certain benzothiazole derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines like IL-6 and TNF-α. nih.gov
Anti-tubercular Activity: With the rise of drug-resistant tuberculosis, there is an urgent need for new therapeutic agents. The benzothiazole nucleus is being explored as a scaffold for developing novel anti-tubercular compounds that target essential mycobacterial enzymes like DprE1. nih.gov
Multi-target Ligands: Researchers are designing single molecules that can simultaneously interact with multiple targets, a poly-pharmacological approach that could be beneficial for complex diseases like chronic pain. nih.govnih.gov Benzothiazole analogues have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov
| Potential Unconventional Activity | Therapeutic Target/Mechanism | Potential Disease Indication |
| Kinase Inhibition | c-Met, BRAFV600E, p56lck eie.grbiointerfaceresearch.comnih.gov | Cancer nih.gov |
| MAO-B Inhibition | Monoamine Oxidase B Enzyme mdpi.com | Neurodegenerative Diseases (e.g., Parkinson's) mdpi.com |
| Anti-tubercular | Decaprenylphosphoryl-β-d-ribose 20-epimerase (DprE1) nih.gov | Tuberculosis nih.gov |
| Dual sEH/FAAH Inhibition | Soluble Epoxide Hydrolase & Fatty Acid Amide Hydrolase nih.gov | Chronic Pain, Inflammation nih.gov |
| Anti-inflammatory | Inhibition of IL-6 and TNF-α nih.gov | Inflammatory Disorders nih.gov |
Integration with Chemoinformatic and Machine Learning Approaches for Compound Discovery
The integration of chemoinformatics and machine learning (ML) is revolutionizing drug discovery by enabling the analysis of vast chemical datasets to predict the properties of new compounds. nih.govresearchgate.netnih.gov For this compound, these approaches can significantly accelerate the identification of promising new analogues.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By developing QSAR models for a series of this compound analogues, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates. researchgate.net
Virtual Screening: Machine learning algorithms can be trained on large datasets of known active and inactive compounds to build predictive models. azolifesciences.com These models can then be used to rapidly screen massive virtual libraries of potential drug candidates, including novel benzothiazole derivatives, to identify those with a high probability of being active. azolifesciences.com
ADMET Prediction: Chemoinformatic tools and ML models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. ijprajournal.comnih.gov This helps to identify candidates that are likely to have poor pharmacokinetic profiles or toxic effects, allowing researchers to focus on more promising molecules.
By combining these computational approaches, the discovery pipeline for new drugs based on the this compound scaffold can be made more efficient, cost-effective, and targeted. researchgate.netmdpi.com
Q & A
Q. What are the most efficient synthetic routes for Methyl 6-chlorobenzo[d]thiazole-2-carboxylate, and how do reaction conditions influence yield?
The synthesis of benzothiazole derivatives often employs the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea or thioamides to form the thiazole core . For this compound, key steps include:
- Chlorination : Introducing the chloro group at the 6-position via electrophilic substitution or halogenation of a precursor.
- Esterification : Methyl ester formation using methyl chloroformate or methanol under acidic conditions.
Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst choice (e.g., triethylamine) critically affect yield. For example, reflux conditions in dichloromethane improve esterification efficiency .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the benzothiazole scaffold, chloro substituent (δ ~7.5–8.5 ppm for aromatic protons), and methyl ester (δ ~3.9 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 227.02) .
- X-ray Crystallography : Resolves crystal packing and bond angles, especially for resolving ambiguities in substituent positions .
Q. How does the chloro substituent at the 6-position influence the compound’s electronic properties?
The electron-withdrawing chloro group increases the electrophilicity of the benzothiazole core, enhancing reactivity in nucleophilic substitutions. Computational studies (e.g., DFT) show:
- Reduced electron density at the thiazole sulfur.
- Increased dipole moment (e.g., LogP = 2.08), improving lipid solubility .
Experimental validation via cyclic voltammetry or UV-Vis spectroscopy can quantify these effects .
Advanced Research Questions
Q. How can synthetic methods be optimized to address low yields or impurities in this compound production?
- Byproduct Analysis : Use HPLC or TLC to identify side products (e.g., dihalogenated derivatives or ester hydrolysis products).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate chlorination .
- Solvent Optimization : Polar aprotic solvents like DMF improve reaction homogeneity but may require post-reaction neutralization to avoid ester degradation .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-fluoro or 6-bromo derivatives) to isolate the chloro group’s contribution .
- Dose-Response Curves : Test cytotoxicity thresholds (e.g., IC values) across multiple cell lines to distinguish specific vs. nonspecific effects .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or phosphodiesterases, followed by enzymatic assays .
Q. How can the compound’s solubility and stability be improved for in vivo studies?
- Prodrug Design : Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .
- Nanocarrier Encapsulation : Use liposomes or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve bioavailability, as demonstrated for related thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
